2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one is a compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties
Preparation Methods
The synthesis of 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one typically involves the S-alkylation of 4-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one in an alkaline medium . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The resulting product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Due to its triazole moiety, it is being investigated for its anticancer properties and potential use in chemotherapy.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition of enzyme activity or disruption of cellular processes . The sulfur atom can also participate in redox reactions, affecting the oxidative state of cells and contributing to its biological activity.
Comparison with Similar Compounds
Similar compounds to 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one include other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Anastrozole: An anticancer drug used in the treatment of breast cancer.
Flupoxam: A herbicide with a triazole moiety.
What sets this compound apart is its unique combination of a triazole ring with a sulfanyl and pyrrolidinyl group, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H16N4OS |
---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C14H16N4OS/c19-13(17-8-4-5-9-17)10-20-14-16-15-11-18(14)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2 |
InChI Key |
LHHAELFXLSRRTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=CN2C3=CC=CC=C3 |
solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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